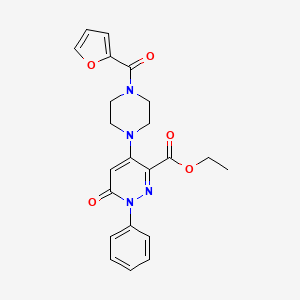

![molecular formula C13H17N3O2 B2787025 tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2174007-60-2](/img/structure/B2787025.png)

tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring .

Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions . A typical synthesis might involve the reaction of an aldehyde, malononitrile, hydrazine, and an ethynyl compound . The exact synthesis would depend on the specific substituents and their positions in the final product .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, with a tert-butyl group, an ethynyl group, and a carboxylate group attached at specific positions . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The ethynyl group could undergo addition reactions, the carboxylate group could participate in esterification or amidation reactions, and the pyrazolo[1,5-a]pyrazine core might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . It would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the functional groups .Aplicaciones Científicas De Investigación

- Phosphoryl-substituted pyridines, pyridazines, pyrazines, and pyrimidines have been proposed as efficient antimicrobial and antifungal agents . Given the structural similarity, tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate may also exhibit such properties. Researchers could investigate its potential as a novel antimicrobial or antifungal compound.

- Certain heterocyclic compounds have demonstrated anticancer properties . tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate might be evaluated for its cytotoxic effects on cancer cells. Researchers could explore its mechanism of action and potential as an anticancer drug candidate.

- Structurally related triazine derivatives have applications in photonics and catalysis . tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate could be investigated for its optical properties and potential use in photonics devices or as a catalyst.

- Some triazine compounds serve as fire retardants . Researchers might explore whether tert-butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate exhibits flame-retardant properties, making it useful in fire safety applications.

- Phosphorus-containing heterocycles have been used as reagents in peptide synthesis . tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate could find application in peptide bond formation or modification.

- tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate reacts with lithium diorganylphosphides to form previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides . Researchers could explore the properties and potential applications of these phosphine oxides.

Antimicrobial and Antifungal Agents

Anticancer Activity

Photonics and Catalysis

Fire Retardants

Peptide Synthesis Reagents

Phosphine Oxides and Their Properties

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-ethynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-5-10-8-14-16-7-6-15(9-11(10)16)12(17)18-13(2,3)4/h1,8H,6-7,9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWIYZZAPOSXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C#C)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2786943.png)

![2-(4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy)acetamide](/img/structure/B2786944.png)

![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)

![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2786951.png)

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2786961.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)